molecular formula C49H36O12 B11930815 6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid)

6,6'-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid)

Cat. No.: B11930815
M. Wt: 816.8 g/mol
InChI Key: LSFHXNNXRFUYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) is a complex organic compound characterized by its unique structure comprising multiple naphthalene rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) typically involves multi-step organic reactionsThe final step involves the coupling of these derivatives using a bis(oxy)methyl propane-1,3-diyl linker under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various naphthalene derivatives with modified functional groups, such as quinones, alcohols, and substituted naphthalenes .

Scientific Research Applications

6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid)
  • 2-Naphthalenecarboxylic acid derivatives
  • Bis(naphthalenyl) compounds

Uniqueness

6,6’-((2,2-Bis(((6-carboxynaphthalen-2-yl)oxy)methyl)propane-1,3-diyl)bis(oxy))bis(2-naphthoic acid) stands out due to its unique structure, which combines multiple naphthalene rings with carboxylic acid groups, providing distinct chemical and physical properties .

Properties

Molecular Formula

C49H36O12

Molecular Weight

816.8 g/mol

IUPAC Name

6-[3-(6-carboxynaphthalen-2-yl)oxy-2,2-bis[(6-carboxynaphthalen-2-yl)oxymethyl]propoxy]naphthalene-2-carboxylic acid

InChI

InChI=1S/C49H36O12/c50-45(51)37-5-1-33-21-41(13-9-29(33)17-37)58-25-49(26-59-42-14-10-30-18-38(46(52)53)6-2-34(30)22-42,27-60-43-15-11-31-19-39(47(54)55)7-3-35(31)23-43)28-61-44-16-12-32-20-40(48(56)57)8-4-36(32)24-44/h1-24H,25-28H2,(H,50,51)(H,52,53)(H,54,55)(H,56,57)

InChI Key

LSFHXNNXRFUYRM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OCC(COC3=CC4=C(C=C3)C=C(C=C4)C(=O)O)(COC5=CC6=C(C=C5)C=C(C=C6)C(=O)O)COC7=CC8=C(C=C7)C=C(C=C8)C(=O)O)C=C1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.